molecular formula C16H29NO3 B13887108 Tert-butyl 3-(cyclopropylmethoxymethyl)-3-methylpiperidine-1-carboxylate

Tert-butyl 3-(cyclopropylmethoxymethyl)-3-methylpiperidine-1-carboxylate

Cat. No.: B13887108
M. Wt: 283.41 g/mol
InChI Key: BVBBCCKODCDLFC-UHFFFAOYSA-N
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Description

Tert-butyl 3-(cyclopropylmethoxymethyl)-3-methylpiperidine-1-carboxylate is a complex organic compound that features a tert-butyl ester group, a cyclopropylmethoxymethyl moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(cyclopropylmethoxymethyl)-3-methylpiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the piperidine ring, followed by the introduction of the cyclopropylmethoxymethyl group and finally the tert-butyl ester group. The reaction conditions often involve the use of strong bases, protecting groups, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(cyclopropylmethoxymethyl)-3-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TBHP, mild temperatures, and appropriate catalysts.

    Reduction: LiAlH4, anhydrous conditions, and inert atmosphere.

    Substitution: Various nucleophiles, suitable solvents, and sometimes catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Tert-butyl 3-(cyclopropylmethoxymethyl)-3-methylpiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(cyclopropylmethoxymethyl)-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications. Its ability to undergo diverse chemical reactions and its potential in drug development highlight its significance in modern chemistry and biology.

Properties

Molecular Formula

C16H29NO3

Molecular Weight

283.41 g/mol

IUPAC Name

tert-butyl 3-(cyclopropylmethoxymethyl)-3-methylpiperidine-1-carboxylate

InChI

InChI=1S/C16H29NO3/c1-15(2,3)20-14(18)17-9-5-8-16(4,11-17)12-19-10-13-6-7-13/h13H,5-12H2,1-4H3

InChI Key

BVBBCCKODCDLFC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN(C1)C(=O)OC(C)(C)C)COCC2CC2

Origin of Product

United States

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